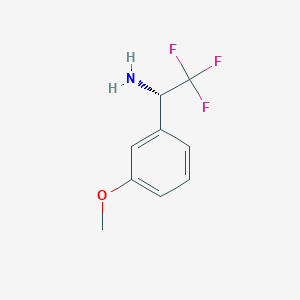

(1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Description

BenchChem offers high-quality (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIVQMCRUQATAG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioisosteric applications of (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine

An In-depth Technical Guide to the Bioisosteric Applications of (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine

Abstract

In modern drug discovery, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key attributes, is a cornerstone of this process. This technical guide provides an in-depth exploration of (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine, a chiral building block whose utility is centered on the unique physicochemical properties of the trifluoromethyl group. We will dissect the rationale behind its application as a bioisostere, focusing on its ability to enhance metabolic stability, modulate basicity, and influence lipophilicity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination strategies to overcome common developmental hurdles.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely adopted strategy for enhancing molecular properties.[1] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, lending high metabolic stability to adjacent groups.[2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of electronic and steric properties. It is highly electron-withdrawing, which can significantly lower the pKa of nearby amines, and it is lipophilic, which can influence a molecule's ability to cross biological membranes.[3] These characteristics make the CF₃ group an invaluable tool for addressing issues such as rapid metabolism, poor bioavailability, and off-target activity.[2][4]

The Trifluoroethylamino Moiety: A Privileged Bioisostere

The 2,2,2-trifluoroethylamino group is frequently employed as a bioisostere for several common alkyl functionalities, most notably the isopropyl and ethylamino groups. The primary driver for this substitution is the mitigation of metabolic liabilities.

Blocking Oxidative Metabolism

Alkylamines are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5] The carbon atom alpha to the nitrogen is prone to hydroxylation, leading to dealkylation and rapid clearance of the drug. By replacing the hydrogen atoms on the methyl group of an ethylamine with fluorine, this metabolic hotspot is effectively blocked. The strength of the C-F bond is significantly greater than that of a C-H bond, rendering it resistant to enzymatic oxidation.[2] This "metabolic switching" can dramatically increase a drug's half-life and improve its overall pharmacokinetic profile.[2]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the basicity of the adjacent amine. Introducing a CF₃ group at the β-position to a nitrogen center can result in a significant decrease in pKa, often by approximately two units.[3] This modulation is critical in drug design for several reasons:

-

Reduced Off-Target Activity: Many off-target interactions, such as those with the hERG channel, are linked to high amine basicity. Lowering the pKa can reduce these liabilities.

-

Improved Cell Permeability: By reducing the proportion of the compound that is protonated at physiological pH (7.4), cell membrane permeability can be enhanced, leading to better absorption and distribution.

-

Fine-Tuning Target Engagement: For receptors where a specific protonation state is required for optimal binding, adjusting the pKa can fine-tune the affinity and efficacy of the ligand.

The concept of bioisosteric replacement and its impact on key drug properties is illustrated in the diagram below.

Figure 1: Conceptual workflow of bioisosteric replacement.

Profile of (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine

This chiral building block combines the advantageous properties of the trifluoroethylamino group with a methoxyphenyl scaffold, a common motif in centrally active agents. The (S)-stereochemistry provides a defined three-dimensional vector for probing chiral recognition sites in biological targets.

Physicochemical Properties

The introduction of the CF₃ group significantly alters the physicochemical properties compared to its non-fluorinated analog, (S)-1-(3-methoxyphenyl)ethylamine.

| Property | (S)-1-(3-methoxyphenyl)ethylamine (Analog) | (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine (Target) | Rationale for Change |

| Molecular Weight | 151.21 g/mol [6] | 205.18 g/mol [7] | Addition of three fluorine atoms. |

| Calculated LogP | 1.6[6] | ~2.5 (Estimated) | The CF₃ group is significantly more lipophilic than a CH₃ group. |

| pKa (Estimated) | ~9.5 | ~7.5 | Strong electron-withdrawing effect of the CF₃ group lowers amine basicity.[3] |

| Metabolic Stability | Low (Susceptible to oxidation) | High | CF₃ group blocks oxidative dealkylation at the α-carbon.[2][5] |

Bioisosteric Applications: A Prospective Case Study

While specific published examples detailing the bioisosteric replacement leading directly to (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine are proprietary or not widely available, we can construct a compelling prospective case study based on established principles. The utility of this scaffold is validated by its appearance in the patent literature for various therapeutic areas, including as key intermediates for immunomodulators like Apremilast.[8][9]

Scenario: Optimization of a GPCR Ligand for CNS Penetration

Consider a hypothetical lead compound, "Lead-IPA," for a G-protein coupled receptor (GPCR) in the central nervous system (CNS). Lead-IPA contains an (S)-1-(3-methoxyphenyl)isopropylamine moiety and shows good in vitro potency but suffers from two major drawbacks:

-

Rapid In Vivo Clearance: Microsomal stability assays show rapid metabolism, consistent with oxidation of the isopropyl group.

-

Poor Blood-Brain Barrier (BBB) Penetration: The high basicity (pKa ≈ 10) of the secondary amine leads to a high degree of ionization at physiological pH, limiting its ability to cross the BBB.

The Bioisosteric Solution:

A medicinal chemist would rationally propose the synthesis of "Lead-TFEA" by replacing the (S)-1-(3-methoxyphenyl)isopropylamine group with (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine.

Predicted Outcomes:

-

Improved Metabolic Stability: The trifluoromethyl group in Lead-TFEA would block the primary site of oxidative metabolism, significantly increasing its half-life and in vivo exposure.[2]

-

Enhanced CNS Exposure: The pKa of the amine in Lead-TFEA is predicted to be around 7.5. This would result in a significantly higher fraction of the neutral, non-ionized species at physiological pH, facilitating passive diffusion across the blood-brain barrier.

-

Maintained or Modulated Potency: The trifluoroethylamino group, while larger, can often occupy the same hydrophobic pocket as an isopropyl group. The altered electronics and hydrogen bonding capacity may require further optimization, but it provides a new vector for structure-activity relationship (SAR) studies.

This strategic replacement is powerfully exemplified in a published study on CB1 receptor positive allosteric modulators, where replacing an aliphatic nitro group with a trifluoromethyl group led to compounds with higher potency and improved metabolic stability.[10][11][12][13]

Experimental Protocols

Synthesis of (S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine

A reliable method for the synthesis of the target molecule involves the asymmetric reduction of a trifluoromethyl ketimine derived from 3'-methoxyacetophenone. This can be achieved using a chiral catalyst system.

Figure 2: High-level synthetic workflow.

Step-by-Step Protocol:

-

Synthesis of 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-one:

-

To a solution of 3'-methoxyacetophenone (1.0 eq) in a suitable solvent like THF, add Ruppert's reagent (CF₃SiMe₃, 1.5 eq).

-

Add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, 0.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Perform an acidic workup (e.g., with 1M HCl) to hydrolyze the silyl ether intermediate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography to yield the trifluoromethyl ketone.

-

-

Formation of the N-Unsubstituted Ketimine:

-

Dissolve the resulting ketone (1.0 eq) in a solvent such as methanol saturated with ammonia.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours. The formation of the imine can be monitored by ¹⁹F NMR.

-

Remove the solvent and excess ammonia under reduced pressure. The crude imine is often used directly in the next step without further purification.

-

-

Asymmetric Reduction:

-

Prepare a solution of a chiral reducing agent. A common choice is a catecholborane reduction catalyzed by a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

-

Dissolve the crude ketimine (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Add the chiral catalyst (0.1 eq) followed by the slow, dropwise addition of the borane reducing agent (e.g., catecholborane, 1.5 eq).

-

Stir the reaction at low temperature for several hours, monitoring for completion by TLC or LC-MS.

-

Quench the reaction carefully by the slow addition of methanol, followed by 1M HCl.

-

Basify the aqueous layer with NaOH to pH > 12 and extract the product with an organic solvent.

-

The combined organic layers are dried and concentrated. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis. Purification is typically achieved via column chromatography.

-

In Vitro Metabolic Stability Assay

-

Objective: To compare the rate of disappearance of the parent compound (with CF₃) versus its analog (with CH₃) in the presence of liver microsomes.[2]

-

Materials: Human liver microsomes (HLM), NADPH regenerating system, test compounds, phosphate buffer (pH 7.4).

-

Procedure:

-

Pre-incubate the test compound (at a final concentration of 1 µM) with HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion and Future Outlook

(S)-1-(3-methoxyphenyl)-2,2,2-trifluoroethylamine is a powerful building block for medicinal chemists aiming to overcome common drug development challenges. Its primary application as a bioisostere for metabolically labile alkyl groups is well-grounded in the fundamental principles of physical organic chemistry. The strategic introduction of the trifluoroethylamino moiety offers a validated method to enhance metabolic stability, modulate amine pKa for improved pharmacokinetics and reduced off-target effects, and explore new structure-activity relationships. As drug discovery programs continue to tackle increasingly challenging biological targets, the rational application of fluorinated scaffolds like this one will remain an essential strategy for creating safer, more effective medicines.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). a. Pharmaceutical compounds containing β-CF 3 alkylamines; b. Reported.... ResearchGate. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US20130217918A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

-

ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved February 12, 2026, from [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved February 12, 2026, from [Link]

-

Garg Lab, UCLA. (n.d.). Patents & Products. UCLA. Retrieved February 12, 2026, from [Link]

-

eGrove, University of Mississippi. (n.d.). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. University of Mississippi. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Dosage forms with desired release profiles and methods of designing and making thereof - Patent US-10350822-B1. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

oc-praktikum.de. (2005). 1035 Synthesis of p-methoxyacetophenone from anisole. oc-praktikum.de. Retrieved February 12, 2026, from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.

-

Loughborough University Research Repository. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University. Retrieved February 12, 2026, from [Link]

-

NIST. (n.d.). 2,2,2-Trifluoroethylamine. NIST WebBook. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. Retrieved February 12, 2026, from [Link]

-

University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). University of Aberdeen. Retrieved February 12, 2026, from [Link]

-

Google Patents. (2016). United States Patent. Google Patents. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone. Google Patents.

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 856758-72-0 | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine - Synblock [synblock.com]

- 8. US20130217918A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 9. US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenethylamine Analogs

Executive Summary

The strategic incorporation of fluorine into the phenethylamine scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and metabolic stability of this pharmacologically diverse class of molecules. This guide provides a detailed exploration of the structure-activity relationships (SAR) of fluorinated phenethylamine analogs, intended for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of fluorine substitution—varying by position and number—on the phenyl ring and ethylamine side chain. By examining the causality behind these modifications, this paper elucidates how fluorination can modulate interactions with key neurological targets, including monoamine transporters (dopamine, serotonin, and norepinephrine) and serotonin receptors, thereby shifting the pharmacological profile of these compounds from stimulants to empathogens or psychedelics. This document details the underlying principles of fluorine's role in drug design, presents key SAR findings in a structured format, outlines validated experimental protocols for SAR elucidation, and offers insights into future research directions.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The Phenethylamine Scaffold: A Foundation of Neuropharmacology

Phenethylamines are a class of organic compounds based on a core structure of a phenyl ring attached to a two-carbon ethylamine chain. This fundamental scaffold is shared by endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it a "privileged structure" in neuropharmacology.[1] Analogs of phenethylamine, including amphetamines and synthetic cathinones, are known to exert significant effects on the central nervous system, primarily by interacting with monoamine transporters and receptors.[1][2] Their psychoactive properties range from stimulation and euphoria to empathy and profound alterations in perception, depending on their specific structural modifications.[1][3]

The Role of Fluorine in Modern Drug Design

Fluorine has emerged as a powerful tool in medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing this element.[4] Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet impactful molecular modifications.[5][6] The introduction of fluorine can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[7] Placing fluorine at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][7]

-

Modulate Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier.[8] It can also alter the acidity (pKa) of nearby functional groups, which influences drug absorption and receptor binding.[7]

-

Alter Receptor Binding and Selectivity: The high electronegativity of fluorine can change the electronic profile of the molecule, leading to altered electrostatic interactions with target receptors.[8] This can enhance binding affinity and, in some cases, improve selectivity for a specific receptor or transporter subtype.[5]

The strategic application of these principles to the phenethylamine core allows for the fine-tuning of pharmacological activity, a central theme of this guide.

Core Structure-Activity Relationships of Fluorinated Phenethylamines

The pharmacological profile of a fluorinated phenethylamine is critically dependent on the location and extent of fluorination. These relationships are best understood by systematically examining substitutions on the aromatic ring and the ethylamine side chain.

Aromatic Ring Fluorination

The position of fluorine on the phenyl ring is a primary determinant of a compound's interaction with monoamine transporters.

-

Substitution at the para- (4-) Position: This is one of the most common modifications. In the synthetic cathinone class, a 4-fluoro substitution, as seen in 4-fluoromethcathinone (4-FMC, flephedrone), often enhances potency at the serotonin transporter (SERT) compared to the non-fluorinated parent compound.[9][10] This shift can change a primarily dopaminergic/noradrenergic compound into a more balanced or even serotonin-dominant agent, often imparting more empathogenic qualities. For some psychedelic phenethylamines, para-halogen substitution is also known to positively influence affinity for the 5-HT2A receptor.[11][12]

-

Substitution at the meta- (3-) Position: In contrast to the 4-position, fluorine substitution at the 3-position (e.g., 3-fluoromethcathinone, 3-FMC) tends to preserve or enhance activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), resulting in effects that are more classically psychostimulant.[9][10]

-

Substitution at the ortho- (2-) Position: Substitution at the 2-position generally leads to a decrease in potency at all three monoamine transporters compared to the 3- and 4-substituted isomers, likely due to steric hindrance that impedes optimal binding.[10]

-

Di- and Tri-fluorination: Multiple fluorine substitutions can have additive or even unexpected effects. For example, in the psychedelic mescaline series, difluoromescaline and trifluoromescaline show increased potency and duration of effects compared to mescaline itself.[3][13] This demonstrates that progressive fluorination can significantly enhance psychoactivity.

// Invisible edges for layout edge [style=invis]; pos_2 -> pos_3 -> pos_4;

} caption="Key fluorination positions on the phenethylamine scaffold."

Side-Chain and Substituent Fluorination

Fluorination is not limited to the aromatic ring and can have significant consequences when applied to the ethylamine side-chain or other substituents.

-

β-Keto Group (Synthetic Cathinones): While not a fluorine substitution itself, the presence of a β-keto group defines the synthetic cathinone class and significantly alters the SAR compared to their amphetamine counterparts.[1] Fluorination on the ring of these cathinone structures follows the patterns described above.

-

Terminal Fluorination on Alkoxy Groups: For psychedelic phenethylamines with alkoxy substituents (like the escaline series), progressive fluorination of the terminal carbon of the alkoxy chain can dramatically impact potency. While mono-fluoroescaline was found to be nearly inactive, di- and tri-fluoroescaline showed retained and even increased potency, respectively.[3] This suggests a complex interaction within the receptor binding pocket where multi-fluorination can be beneficial. Introduction of fluorinated 4-alkoxy substituents has been shown to generally increase 5-HT2A and 5-HT2C receptor binding affinities.[13]

Impact on Pharmacological Profile

The structural changes wrought by fluorination directly translate to distinct pharmacological and mechanistic profiles.

Modulating Activity at Monoamine Transporters

Fluorination is a key determinant of a compound's potency and selectivity for DAT, SERT, and NET. As a general trend, unsubstituted amphetamines display higher potency for DAT and NET over SERT.[14] However, fluorination can alter this balance.

-

Releaser vs. Reuptake Inhibitor: Phenethylamines can act as either substrates for monoamine transporters (promoting neurotransmitter release) or as inhibitors (blocking reuptake). Fluorination can influence this mechanism. For instance, certain substitutions can shift a compound from being a potent releaser to a more potent reuptake inhibitor, which can alter its subjective effects and abuse liability.[9]

The table below summarizes the inhibitory potency (IC₅₀, nM) of several fluorinated cathinone analogs at the human monoamine transporters, illustrating the impact of fluorine's position. Lower values indicate higher potency.

| Compound | DAT (IC₅₀ nM) | SERT (IC₅₀ nM) | NET (IC₅₀ nM) | Primary Profile |

| Methcathinone | 134 | 2,059 | 242 | DAT/NET Selective |

| 4-FMC | 336 | 733 | 411 | More SERT-Active |

| 3-FMC | 185 | 3,865 | 272 | DAT/NET Selective |

| Mephedrone (4-MMC) | 467 | 2,231 | 512 | DAT/NET > SERT |

Data compiled from various sources for illustrative purposes.

Impact on Metabolic Profile and Pharmacokinetics

A primary driver for fluorination in drug design is the enhancement of metabolic stability.[15] By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, chemists can effectively "shield" the molecule from degradation.[5] This can lead to:

-

Increased Half-Life: The drug remains in the system longer, prolonging its effects.

-

Improved Bioavailability: A greater proportion of the administered dose reaches systemic circulation.

-

More Predictable Dosing: Reduced inter-individual variability in metabolism.

The metabolism of fluorinated phenethylamines can still occur at other positions, often involving hydroxylation of the aromatic ring or N-dealkylation.[16]

Experimental Methodologies for SAR Elucidation

A robust SAR study requires a systematic approach combining chemical synthesis with rigorous biological evaluation.

Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for DAT, SERT, and NET using radioligand displacement.

-

Preparation of Synaptosomes:

-

Homogenize rat brain tissue (striatum for DAT, cortex for NET, brainstem for SERT) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals rich in transporters).

-

Resuspend the pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT, [³H]nisoxetine for NET), and varying concentrations of the fluorinated test compound.

-

For non-specific binding determination, include a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium.

-

-

Termination and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[11]

-

Protocol: In Vitro Synaptosomal Release Assay

This protocol determines if a compound acts as a substrate (releaser) at monoamine transporters.

-

Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

-

Radiotracer Loading:

-

Pre-incubate the synaptosomes with a radioactive monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the vesicles.

-

-

Release Experiment:

-

Place the loaded synaptosomes in a superfusion apparatus.

-

Continuously perfuse the synaptosomes with buffer and collect fractions at regular intervals to establish a baseline level of spontaneous neurotransmitter release.

-

Introduce the fluorinated test compound into the perfusion buffer at various concentrations.

-

Continue collecting fractions to measure any increase in radioactivity, which indicates transporter-mediated release.

-

-

Data Analysis:

-

Quantify the radioactivity in each collected fraction.

-

Express the release as a percentage of the total radioactivity present in the synaptosomes.

-

Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal release effect).

-

Conclusion and Future Directions

The structure-activity relationship of fluorinated phenethylamines is a complex but orderly field. The position of fluorine substitution on the aromatic ring is a powerful determinant of selectivity between monoamine transporters, with para-substitution often favoring SERT and meta-substitution favoring DAT/NET. Progressive fluorination of substituents can dramatically enhance potency, while side-chain modifications further refine the pharmacological profile.

Future research in this area will likely focus on:

-

Novel Fluorination Patterns: Exploring less common substitution patterns and the use of fluorine-containing functional groups (e.g., -CF₃, -OCF₃) to further probe the binding pockets of neurological targets.

-

Side-Chain Fluorination: A more systematic investigation into fluorination on the α- and β-carbons of the ethylamine chain, which remains a relatively underexplored area.[17]

-

[¹⁸F] PET Imaging: The use of the fluorine-18 radioisotope to synthesize PET tracers from promising phenethylamine scaffolds, allowing for in vivo imaging of transporter occupancy and distribution in the brain.[6][18]

By continuing to apply the principles of medicinal chemistry and rigorous pharmacological testing, the scientific community can further unravel the intricate SAR of these compounds, leading to a deeper understanding of neuropharmacology and potentially paving the way for novel therapeutic agents.

References

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available from: [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Available from: [Link]

-

Cozzi, N. V., & Daley, P. F. (2014). Synthetic Cathinones and amphetamine analogues: What's the rave about?. Journal of Addiction, 2014, 817972. Available from: [Link]

-

Jahagirdar, D. (2024). Fluorine in drug discovery: Role, design and case studies. Authorea Preprints. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Request PDF. Available from: [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 8(14), 1238-1256. Available from: [Link]

-

Shet, M. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 54. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available from: [Link]

-

Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Available from: [Link]

-

Wagmann, L., et al. (2021). Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. ResearchGate. Available from: [Link]

-

Zhang, D., et al. (2018). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry, 18(27), 2348-2365. Available from: [Link]

-

Majchrzak, M., et al. (2016). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology, 34(2), 196-217. Available from: [Link]

-

Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available from: [Link]

-

Varshneya, N. B., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology, Biochemistry and Behavior, 229, 173572. Available from: [Link]

-

Mahadevan, A., et al. (2003). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 13(14), 2399-2402. Available from: [Link]

-

Iwata, N., et al. (1990). Structure-activity Relationships of Phenylethylamine Analogs in Their Serotonergic Depressant Effects on the Spinal Monosynaptic Reflex in Rats. Japanese Journal of Pharmacology, 54(3), 323-332. Available from: [Link]

-

Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 36, 1-43. Available from: [Link]

-

Johnson, J. S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available from: [Link]

-

Reddit. (2017). Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring?. r/DrugNerds. Available from: [Link]

-

Brandao, P., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available from: [Link]

-

Shah, A., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific Reports. Available from: [Link]

-

Wang, X., et al. (2012). Synthesis and Evaluation of Fluorinated Analogues of Monoamine Reuptake Inhibitors. Journal of Fluorine Chemistry, 134, 39-44. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4376. Available from: [Link]

-

Nadal-Gratacós, N., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Pharmaceuticals, 17(8), 1024. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Available from: [Link]

-

Guengerich, F. P. (2021). Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), PL399-PL405. Available from: [Link]

-

Den Hollander, B., et al. (2017). The pharmacology and neurotoxicology of synthetic cathinones. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 73, 102-114. Available from: [Link]

-

Drug Enforcement Administration. (n.d.). Synthetic Cathinones - Three Factor Analysis. DEA.gov. Available from: [Link]

-

El-Sayed, N. S., et al. (2021). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry, 115, 105193. Available from: [Link]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4529-4541. Available from: [Link]

-

Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. Available from: [Link]

-

Kim, D. I., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 537-545. Available from: [Link]

-

Kim, D. I., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available from: [Link]

-

Chen, G., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 53, 116535. Available from: [Link]

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17594-17621. Available from: [Link]

-

Bongarzone, S., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. bioRxiv. Available from: [Link]

Sources

- 1. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and IUPAC names for chiral trifluoromethyl 3-methoxybenzylamine

Technical Monograph: Chiral -Trifluoromethyl 3-Methoxybenzylamines

Nomenclature, Structural Characterization, and Asymmetric Synthesis

Executive Summary & Structural Definition

The term "chiral trifluoromethyl 3-methoxybenzylamine" presents a nomenclature ambiguity common in medicinal chemistry. It most rigorously refers to 1-(3-methoxyphenyl)-2,2,2-trifluoroethanamine , where the trifluoromethyl (

This scaffold is a critical bioisostere in drug development. The electron-withdrawing nature of the

This guide focuses on the

Nomenclature and Synonyms

Precise communication regarding chiral fluorinated amines requires strict adherence to IUPAC standards, as colloquial "benzylamine" naming conventions can obscure the true ethylamine backbone.

Table 1: Nomenclature Matrix

| Naming Convention | Name / Identifier | Technical Notes |

| IUPAC (Systematic) | 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-amine | The parent chain is ethane; the amine and phenyl ring are substituents on C1. |

| Chemical Abstracts (CAS) | Benzenemethanamine, | Inverts the parent to the ring system for indexing purposes. |

| Common/Colloquial | Uses "benzylamine" to denote the | |

| Stereochemical Specific | ( | Denotes the specific enantiomer (Cahn-Ingold-Prelog priority: |

| SMILES String | COc1cccc(c1)C(N)C(F)(F)F | Machine-readable format for cheminformatics. |

Structural Visualization (Graphviz)

The following diagram illustrates the structural decomposition and priority assignment for chirality determination.

Asymmetric Synthesis: The Ellman Protocol

Synthesizing

Why this Protocol?

-

Causality: The bulky tert-butyl group on the sulfinyl auxiliary directs the nucleophilic attack of the trifluoromethylating agent (Ruppert-Prakash reagent) to a single face of the imine, ensuring high diastereoselectivity (

). -

Trustworthiness: The auxiliary is removable under mild acidic conditions that do not racemize the sensitive

-

Detailed Workflow

Reagents Required:

-

3-Methoxybenzaldehyde[1]

-

(

)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) -

Titanium(IV) ethoxide (

) -

Trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent) -

Tetrabutylammonium acetate (TBAAc) or Cesium Fluoride (CsF)

Step 1: Condensation (Imine Formation)

-

Charge a flame-dried flask with 3-methoxybenzaldehyde (1.0 eq) and (

)-tert-butanesulfinamide (1.1 eq) in dry THF. -

Add

(2.0 eq) dropwise. The Ti Lewis acid activates the carbonyl and scavenges water, driving the equilibrium forward. -

Stir at ambient temperature for 12–16 hours.

-

Validation: Monitor by TLC. The disappearance of the aldehyde spot indicates completion.

-

Quench with brine, filter the titanium salts through Celite, and concentrate to yield the (

)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide .

Step 2: Nucleophilic Trifluoromethylation

-

Dissolve the sulfinyl imine (from Step 1) in dry THF at

. Note: Low temperature is critical to maximize diastereoselectivity. -

Add

(1.5 eq). -

Add the initiator TBAAc (0.1 eq) slowly.

-

Allow the mixture to warm to

over 4 hours. The -

Quench with saturated

. Extract and purify via silica gel chromatography.

Step 3: Deprotection

-

Dissolve the trifluoromethylated intermediate in Methanol.

-

Add

in dioxane (2.0 eq). Stir for 30 minutes. -

Precipitate the amine hydrochloride salt with diethyl ether.

-

Result: (

)-1-(3-methoxyphenyl)-2,2,2-trifluoroethanamine hydrochloride .

Synthesis Pathway Diagram[2][3]

Analytical Characterization

To validate the identity and optical purity of the synthesized compound, the following analytical parameters are standard.

-

Enantiomeric Excess (ee) Determination:

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

-

Rationale: The basic modifier prevents tailing of the free amine.

-

-

NMR Spectroscopy (Diagnostic Signals):

-

NMR: Singlet at

-

NMR: The benzylic proton (chiral center) appears as a quartet of doublets (due to coupling with

-

NMR: Singlet at

References

-

Ellman, J. A., et al. (1997).[2] "Synthesis of Enantiomerically Pure Amines." Journal of Organic Chemistry. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. [Link]

-

Fustero, S., et al. (2011). "Asymmetric Synthesis of Fluorinated Amino Acids and Amines." Chemical Reviews. [Link]

-

PubChem Compound Summary. (2023). "alpha-(Trifluoromethyl)benzylamine."[3][4] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine

Introduction

Chiral amines are critical structural motifs found in a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Specifically, α-trifluoromethyl amines are of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine is a key chiral building block for the synthesis of various pharmaceutical agents. Its stereochemically defined structure is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

This application note provides detailed protocols and scientific insights into the asymmetric synthesis of (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine. We will explore two primary, robust, and scalable methodologies:

-

Transition Metal-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamide: A highly efficient method leveraging a chiral catalyst to achieve high enantioselectivity.[3]

-

Diastereoselective Reductive Amination using a Chiral Auxiliary: A classic and reliable approach for establishing the desired stereocenter.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles that govern these transformations.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-(2,2,2-trifluoro-1-(3-methoxyphenyl)ethylidene)acetamide

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[3] This protocol utilizes a rhodium-based catalyst with a chiral bisphosphine ligand to achieve the enantioselective reduction of a prochiral enamide precursor. The choice of ligand is critical for inducing high levels of stereocontrol.

Scientific Rationale

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The enamide substrate coordinates to the chiral rhodium catalyst, forming a diastereomeric complex. The chiral ligand creates a sterically and electronically differentiated environment, which directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. The use of electron-rich phosphine ligands has been shown to be particularly effective for the hydrogenation of enamides.[5]

Experimental Workflow

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol

Part 1: Synthesis of N-(2,2,2-trifluoro-1-(3-methoxyphenyl)ethylidene)acetamide

-

To a solution of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone (1.0 eq)[6][7] and acetamide (1.2 eq) in toluene (5 mL/mmol of ketone), add p-toluenesulfonic acid monohydrate (0.05 eq).

-

Equip the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.

-

Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude enamide can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Part 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor with the enamide (1.0 eq) and a chiral rhodium catalyst such as [Rh(COD)(R,R)-DuPhos]BF4 (0.01 eq).

-

Add a degassed solvent such as methanol or ethanol (10 mL/mmol of enamide).

-

Seal the reactor, remove it from the glovebox, and purge with argon followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (5-10 bar) and stir the reaction mixture at room temperature.

-

Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully vent the reactor and purge with argon.

-

Remove the solvent under reduced pressure to obtain the crude N-acetylated amine.

Part 3: Deprotection

-

To the crude (S)-N-(2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl)acetamide, add 6 M hydrochloric acid (10 mL/mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

-

Adjust the pH of the aqueous layer to >10 with a concentrated solution of sodium hydroxide, keeping the mixture cool in an ice bath.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 1 | N-(2,2,2-trifluoro-1-(3-methoxyphenyl)ethylidene)acetamide | 85-95% | N/A |

| 2 | (S)-N-(2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl)acetamide | >95% | >98% |

| 3 | (1S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine | 90-98% | >98% |

Method 2: Diastereoselective Reductive Amination with a Chiral Auxiliary

This method involves the reaction of the prochiral ketone, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone, with a chiral amine auxiliary to form a diastereomeric imine, which is then reduced. The stereochemistry of the auxiliary directs the reduction to favor one diastereomer, which upon removal of the auxiliary, yields the desired enantiomer of the product. A commonly used and effective chiral auxiliary is (R)- or (S)-α-methylbenzylamine.[4]

Scientific Rationale

The principle of this method lies in diastereoselection. The chiral auxiliary, upon reacting with the ketone, forms two possible diastereomeric imines. One of these imines is sterically more favored for reduction by a hydride source (e.g., sodium borohydride). The bulky group on the chiral auxiliary blocks one face of the imine, forcing the hydride to attack from the less hindered face. This results in the formation of a single diastereomer of the secondary amine. Subsequent cleavage of the chiral auxiliary, typically by hydrogenolysis, yields the enantiomerically enriched primary amine.

Experimental Workflow

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. cenmed.com [cenmed.com]

- 7. Chemscene ChemScene | 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one | | Fisher Scientific [fishersci.com]

Application Notes & Protocols: Diastereoselective Reductive Amination of Trifluoromethyl Ketones with Chiral Amines

Introduction: The Strategic Importance of Chiral α-Trifluoromethylated Amines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among fluorinated motifs, the chiral α-trifluoromethyl amine is of paramount importance, serving as a critical building block for a wide range of pharmaceuticals and agrochemicals.[2][3][4] This structural unit often acts as a proteolysis-resistant surrogate for amide bonds, enhancing the pharmacokinetic profile of bioactive compounds.[5]

The synthesis of these valuable molecules in an enantiomerically pure form presents a significant challenge. Diastereoselective reductive amination, which couples a prochiral trifluoromethyl ketone with a readily available chiral amine, offers a direct, efficient, and atom-economical route to establishing the desired stereochemistry. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing this powerful transformation.

Mechanistic Rationale: Achieving Stereocontrol

The reductive amination process is a one-pot reaction that proceeds through two key stages: the formation of an iminium ion intermediate and its subsequent diastereoselective reduction.[6][7] The stereochemical outcome of the reaction is determined in the second stage, where the pre-existing stereocenter of the chiral amine directs the hydride attack to one of the two diastereotopic faces of the iminium C=N bond.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the chiral amine on the carbonyl carbon of the trifluoromethyl ketone to form a hemiaminal intermediate. The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating this step. The hemiaminal then undergoes acid-catalyzed dehydration to yield a transient imine, which is protonated under the reaction conditions to form the key electrophilic iminium ion.[8][9]

-

Diastereoselective Hydride Reduction: The chiral auxiliary on the nitrogen atom dictates the conformation of the iminium ion, creating a sterically biased environment. The hydride reducing agent, typically a borohydride derivative, will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.[10] The choice of reducing agent is critical; it must be mild enough to avoid reducing the starting ketone but reactive enough to reduce the iminium ion.[7][11]

Figure 1: General mechanism of diastereoselective reductive amination.

Optimizing the Reaction: Key Parameter Selection

The success of a diastereoselective reductive amination hinges on the careful selection of the reducing agent, solvent, and any additives.

The Reducing Agent: A Matter of Selectivity

The ideal reducing agent must selectively reduce the iminium ion in the presence of the more abundant and less reactive ketone starting material.[12][13]

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminium ions over ketones.[14] Tolerates a wide range of functional groups.[15] Non-toxic byproducts.[11] Generally gives high yields. | Moisture sensitive. Slower reaction rates compared to other borohydrides. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at mildly acidic pH (4-5).[6][8] Well-established reagent. | Highly toxic: releases HCN gas under acidic conditions.[11] Requires careful pH control. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" and atom-economical. Can be highly effective. | May reduce other functional groups (e.g., C=C bonds, nitro groups).[14] Requires specialized pressure equipment. Catalyst can be inhibited by sulfur-containing compounds. |

For general laboratory applications, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its superior safety profile, high selectivity, and broad functional group tolerance.[11][14]

Solvents and Additives

-

Solvent: 1,2-Dichloroethane (DCE) is the most commonly used solvent as it is non-protic and effectively solubilizes the reactants and intermediates.[14][15] Tetrahydrofuran (THF) is another viable option.

-

Acid Catalyst: For less reactive ketones, a catalytic amount of acetic acid (AcOH) can be added. The acid facilitates the dehydration of the hemiaminal to the iminium ion, accelerating the reaction rate.[14][15]

-

Dehydrating Agents: Molecular sieves can be added to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium towards the iminium ion and improving yields.[16]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reductive Amination

This protocol describes a general method for the reductive amination of an aryl trifluoromethyl ketone with a chiral primary amine using sodium triacetoxyborohydride.

Materials:

-

Aryl trifluoromethyl ketone (1.0 equiv)

-

Chiral primary amine (e.g., (R)-α-methylbenzylamine) (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, 0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl trifluoromethyl ketone (1.0 equiv) and the chiral primary amine (1.1 equiv).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M with respect to the ketone.

-

If the ketone is known to be unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral α-trifluoromethyl amine.

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Determine the diastereomeric ratio (d.r.) by ¹H or ¹⁹F NMR analysis of the crude or purified product.

Protocol 2: Determination of Diastereomeric Ratio (d.r.) by ¹⁹F NMR

¹⁹F NMR is an exceptionally powerful and clean technique for analyzing the diastereomeric purity of fluorinated compounds, as the signals for the CF₃ group of each diastereomer are often well-resolved.

Procedure:

-

Prepare a sample by dissolving a small amount (5-10 mg) of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

-

Identify the signals corresponding to the trifluoromethyl group for each diastereomer. These will typically appear as singlets.

-

Integrate the area of each signal. The diastereomeric ratio is the ratio of the integrations of the two signals.

-

d.r. = (Integration of major diastereomer signal) / (Integration of minor diastereomer signal)

-

Diastereomeric excess (% d.e.) = [ (Major - Minor) / (Major + Minor) ] * 100

-

Representative Data & Workflow

The following table provides illustrative examples of this transformation.

| Ketone Substrate | Chiral Amine | Reducing Agent | Conditions | Yield (%) | d.r. |

| 2,2,2-Trifluoroacetophenone | (R)-α-Methylbenzylamine | LiBH₄/Me₃SiCl | THF, -78 °C | 95 | 96:4 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | (R)-Phenylglycinol | NaBH(OAc)₃ | DCE, rt | 88 | >95:5 |

| 1-(Thiophen-2-yl)-2,2,2-trifluoroethanone | (S)-1-Aminoindan | H₂ (50 bar), Pd/C | MeOH, 50 °C | 91 | 90:10 |

Note: Data is representative and compiled from typical outcomes reported in the literature.[10][17][18]

Figure 2: Step-by-step experimental workflow for reductive amination.

Conclusion

The diastereoselective reductive amination of trifluoromethyl ketones with chiral amines is a robust and highly valuable method for synthesizing enantioenriched α-trifluoromethylated amines. By understanding the underlying mechanism and making informed choices regarding reagents and conditions, researchers can effectively leverage this strategy to access complex molecular architectures crucial for drug development and other scientific disciplines. The protocols outlined herein provide a solid foundation for the successful implementation of this powerful transformation.

References

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC.[Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC.[Link]

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.[Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.[Link]

-

Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing).[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks.[Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]

-

Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Semantic Scholar.[Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.[Link]

-

A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC.[Link]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.[Link]

-

Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters.[Link]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.[Link]

-

High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI.[Link]

-

Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed.[Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.[Link]

-

Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.[Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.[Link]

-

Reductive Amination. Chemistry Steps.[Link]

-

Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Chemistry.[Link]

-

Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α‐Amino Esters. ResearchGate.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

Reductive Amination: Mechanism & Examples. YouTube.[Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PubMed.[Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.[Link]

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. organicreactions.org [organicreactions.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Application Note: Catalytic Asymmetric Nucleophilic Addition to Trifluoromethyl Imines

[1][2]

Executive Summary

The incorporation of a trifluoromethyl (

This Application Note provides a definitive guide to synthesizing these privileged scaffolds via nucleophilic addition to trifluoromethyl imines . We detail two complementary protocols:

-

Organocatalysis: Chiral Phosphoric Acid (CPA)-catalyzed Friedel-Crafts alkylation.

-

Transition Metal Catalysis: Palladium-catalyzed addition of arylboronic acids.[1]

Scientific Foundation: The Fluorine Effect

The Electrophilicity Paradox

Trifluoromethyl imines (ketimines) exhibit a distinct reactivity profile compared to their non-fluorinated counterparts.

-

LUMO Lowering: The strong electron-withdrawing inductive effect (-I) of the

group significantly lowers the energy of the C=N LUMO, making the imine carbon highly electrophilic. -

Hydration Susceptibility: This increased electrophilicity renders

-imines prone to hydrolysis or the formation of stable hemiaminals upon exposure to moisture. Strict anhydrous conditions are non-negotiable. -

Stereoelectronic Control: The

group is sterically similar to an isopropyl group but electronically distinct. Successful enantioselective catalysis relies on catalysts that can differentiate the

Mechanistic Pathway: Dual Activation

For organocatalytic routes, Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL are the gold standard. They operate via a bifunctional activation mode:

-

Electrophile Activation: The phosphoric acid proton H-bonds to the imine nitrogen.

-

Nucleophile Orientation: The phosphoryl oxygen interacts with the nucleophile (e.g., Indole N-H), creating a rigid chiral pocket.

Figure 1: Bifunctional activation mode of Chiral Phosphoric Acids (CPA) facilitating the enantioselective addition to trifluoromethyl imines.

Protocol A: Organocatalytic Friedel-Crafts Alkylation

Objective: Synthesis of enantiopure

Materials

-

Substrate:

-PMP (p-methoxyphenyl) trifluoromethyl ketimine (prepared from trifluoroacetophenone). -

Nucleophile: Indole (1.2 equiv).

-

Catalyst: (R)-TRIP or (R)-BINOL-PA (5 mol%).

-

Solvent: Toluene or Xylenes (Anhydrous).

-

Additives: 4Å Molecular Sieves (Activated).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk tube, dissolve the CPA catalyst (0.025 mmol) in anhydrous Toluene (2.0 mL).

-

Substrate Addition: Add the

-PMP trifluoromethyl ketimine (0.5 mmol) and activated 4Å MS (100 mg). Stir at room temperature for 10 minutes to ensure the system is dry. -

Temperature Control: Cool the reaction mixture to -30 °C .

-

Note: Lower temperatures enhance enantioselectivity (ee) by rigidifying the transition state, though reaction time may increase.

-

-

Nucleophile Introduction: Add the Indole (0.6 mmol) in one portion.

-

Monitoring: Stir at -30 °C for 24–48 hours. Monitor via

NMR.-

Endpoint: Disappearance of the imine signal (approx -70 ppm) and appearance of the amine signal (approx -75 ppm).

-

-

Quench: Filter off molecular sieves and concentrate directly under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate 90:10).

-

Critical: Avoid acidic modifiers (AcOH) in the eluent as the product can be acid-sensitive.

-

Protocol B: Pd-Catalyzed Arylation (Suzuki-Miyaura Type)

Objective: Construction of chiral quaternary centers via arylboronic acid addition. Applicability: Access to diverse aryl derivatives not accessible via Friedel-Crafts.

Materials

-

Substrate: Cyclic

-sulfonyl ketimines (cyclic sulfamidates are preferred for stability). -

Reagent: Arylboronic acid (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: Chiral PyOX or bipyridine ligand (6 mol%).

-

Solvent: THF/Water (95:5) or MeOH.

Experimental Workflow

Figure 2: Workflow for Palladium-catalyzed asymmetric addition of arylboronic acids.

Step-by-Step Methodology

-

Pre-complexation: In a vial, mix Pd(OAc)₂ (0.01 mmol) and the Chiral Ligand (0.012 mmol) in THF (1 mL). Stir for 30 mins to form the active catalytic species (color change usually observed).

-

Reaction Assembly: Add the cyclic ketimine (0.2 mmol) and arylboronic acid (0.3 mmol).

-

Solvent System: Add water (50 µL) to the THF mixture.

-

Why? Boronic acids require a protic source or base activation to form the reactive "ate" complex or transmetallate efficiently.

-

-

Execution: Heat to 60 °C in a sealed block. Stir for 24 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography.

Data Summary & Comparison

| Feature | Protocol A: Organocatalysis (CPA) | Protocol B: Pd-Catalysis |

| Primary Mechanism | H-Bond Activation (Bronsted Acid) | Transmetallation/Insertion |

| Substrate Class | Electron-rich Nucleophiles (Indoles, Pyrroles) | Aryl/Alkyl Boronic Acids |

| Typical Yield | 85–98% | 70–90% |

| Typical ee | 90–99% | 85–95% |

| Limitations | Slow kinetics at low temp; substrate solubility | Metal contamination; cost of ligands |

| Key Advantage | Metal-free; scalable; robust | Formation of quaternary centers |

Troubleshooting & "Stop Points"

The "SDE" Phenomenon (Self-Disproportionation of Enantiomers)

Warning: Fluorinated compounds often sublime or crystallize in a non-racemic manner.

-

Risk: During column chromatography or evaporation, the ee of the fraction may differ from the bulk material.

-

Mitigation: Ensure total collection of the product band during chromatography. Do not take "heart cuts" for analysis; collect the whole peak, mix, then analyze.

Monitoring via NMR

Always use

-

Starting Material: typically

-68 to -72 ppm. -

Product: Shifted upfield to

-74 to -80 ppm. -

Hydrate Side-Product: If you see a signal around -82 ppm, your system is wet. Add fresh molecular sieves.

References

-

Ma, J.-A., & Cahard, D. (2004).[2][3] Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions.[4] Chemical Reviews, 104(12), 6119–6146.

- Kano, T., & Maruoka, K. (2010). Organic Chemistry: Catalytic Enantioselective Synthesis of Trifluoromethylated Amines. Chemical Reviews.

-

Lundgren, R. J., & Lautens, M. (2013). Palladium-Catalyzed Enantioselective Addition of Arylboronic Acids to Cyclic Ketimines.[1] Organic Letters. (Basis for Protocol B).

-

Rowland, G. B., et al. (2005). Brønsted Acid-Catalyzed Mannich Reactions. Journal of the American Chemical Society.[2][5] (Basis for Protocol A).[6][7]

-

Soloshonok, V. A. (2006). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Fluoroorganic Compounds. Angewandte Chemie International Edition.

Sources

- 1. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]